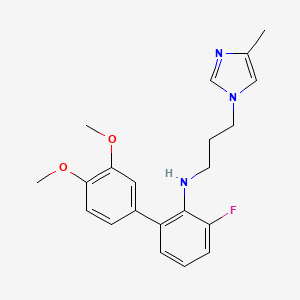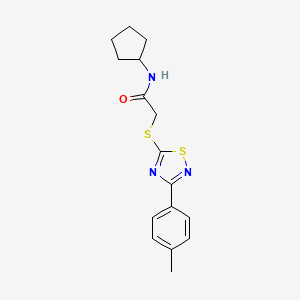
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as CP-673451, is a small molecule inhibitor of the ErbB2 receptor tyrosine kinase. ErbB2 is a member of the epidermal growth factor receptor (EGFR) family and is overexpressed in a variety of human cancers, including breast, ovarian, and gastric cancers. CP-673451 has shown promising results in preclinical studies as an anticancer agent and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide inhibits the activity of the ErbB2 receptor tyrosine kinase by binding to the ATP-binding site of the kinase domain. ErbB2 is a key regulator of cell growth and survival, and its overexpression is associated with tumor progression and resistance to chemotherapy. Inhibition of ErbB2 activity by this compound leads to decreased cell proliferation, increased apoptosis, and inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, ovarian, and gastric cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth. However, this compound also has limitations. It is a potent inhibitor of the ErbB2 receptor tyrosine kinase, but it may also inhibit other kinases at higher concentrations. In addition, this compound has a short half-life in vivo, which may limit its efficacy as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide. One area of interest is the development of more potent and selective inhibitors of the ErbB2 receptor tyrosine kinase. Another area of interest is the combination of this compound with other anticancer agents to enhance its efficacy. In addition, there is a need for further studies to determine the optimal dosing and administration schedule for this compound in clinical trials. Finally, there is a need for further studies to determine the safety and efficacy of this compound in combination with other anticancer agents in clinical trials.
Métodos De Síntesis
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis of this compound involves the reaction of 3-(p-tolyl)-1,2,4-thiadiazol-5-amine with cyclopentyl bromide to form N-cyclopentyl-3-(p-tolyl)-1,2,4-thiadiazol-5-amine. This intermediate is then reacted with 2-bromoacetic acid to form this compound.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits the growth of ErbB2-overexpressing cancer cells and induces apoptosis. In vivo studies have shown that this compound inhibits tumor growth and prolongs survival in mouse models of breast cancer, ovarian cancer, and gastric cancer. This compound is currently being evaluated in clinical trials as a potential therapeutic agent for various types of cancer.
Propiedades
IUPAC Name |
N-cyclopentyl-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c1-11-6-8-12(9-7-11)15-18-16(22-19-15)21-10-14(20)17-13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUCFRHGWRLVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2916942.png)
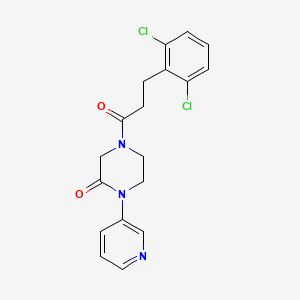
![Methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2916944.png)
![methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2916945.png)
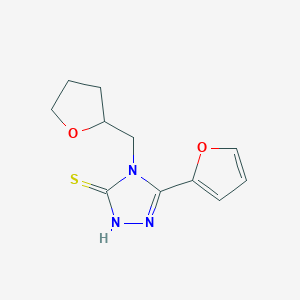
![2-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2916947.png)
![2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2916948.png)
![N-[(2-methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2916951.png)
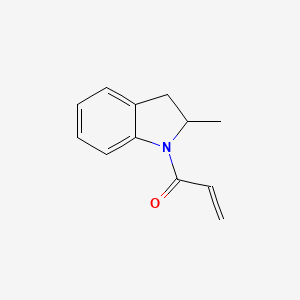
![5-(4-Chlorophenyl)-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916955.png)
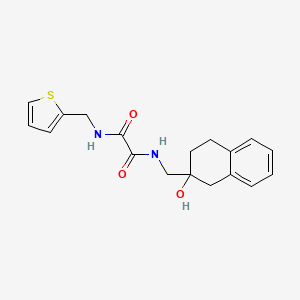

![ethyl 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2916961.png)
